molecular formula C20H24N2O2S B2526189 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 852139-30-1

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2526189
CAS No.: 852139-30-1
M. Wt: 356.48
InChI Key: YVCBSJWROWYFLN-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic small molecule of significant interest in chemical biology and anticancer research, designed around a core structure combining an indole and a sulfonamide group. Compounds featuring the sulfonamide pharmacophore have been extensively investigated for their diverse biological activities and their ability to interact with critical cellular targets . Specifically, structurally related indole-sulfonamide hybrids have been identified as potent antimitotic agents that disrupt tubulin polymerization by binding to the colchicine site, thereby impairing mitotic spindle assembly and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism positions such compounds as valuable chemical tools for studying cell division and probing the vulnerabilities of rapidly proliferating cells. Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, often contributing to favorable interactions with various enzymes and receptors. The specific substitution pattern on the indole and benzene rings of this compound is engineered to optimize its physicochemical properties and target affinity, making it a promising candidate for researchers exploring novel signaling pathway inhibitors . Its primary research utility lies in the preclinical investigation of new therapeutic strategies, particularly in oncology, where it can be used to study mechanisms of mitotic inhibition and cancer cell motility.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-8-14(2)20(15(3)9-13)25(23,24)21-12-17-6-7-19-18(11-17)10-16(4)22(19)5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCBSJWROWYFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimide Protection Strategy

  • Starting Material : 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione (phthalimide derivative)
  • Deprotection :
    • Reagent : Hydrazine hydrate (NH2NH2·H2O)
    • Solvent : Methanol
    • Conditions : Heating at reflux for 1.5 hours
    • Yield : 83%
    • Mechanism : Hydrazine cleaves the phthalimide group via nucleophilic attack, releasing the primary amine.

This method avoids direct handling of volatile amines and ensures high purity through crystallization. Alternative deprotection agents (e.g., methylamine) may reduce yields due to competing side reactions.

Sulfonamide Bond Formation

The sulfonamide linkage is constructed via reaction between the amine intermediate and 2,4,6-trimethylbenzenesulfonyl chloride. Source and provide foundational insights into this process:

Classical Sulfonyl Chloride Approach

  • Reactants :
    • [(1,2-Dimethyl-1H-indol-5-yl)methyl]amine (1 equiv)
    • 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (Et3N, 1.5 equiv) or pyridine
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :
    • Temperature: 0°C → room temperature
    • Duration: 4–16 hours
    • Atmosphere: Inert (N2 or Ar)
  • Workup :
    • Dilution with ice water
    • Extraction with DCM (3×)
    • Drying over MgSO4 or Na2SO4
    • Column chromatography (silica gel, ethyl acetate/hexanes)
  • Yield : 70–85% (estimated from analogous reactions in)

Mechanistic Considerations :

  • The base deprotonates the amine, enhancing nucleophilicity.
  • Sulfonyl chloride undergoes electrophilic attack at the amine nitrogen, releasing HCl.

Optimization Strategies

Continuous Flow Reactor Enhancement

Source highlights industrial-scale advantages of continuous flow systems for sulfonamide synthesis:

  • Benefits :
    • Precise temperature control (0–25°C)
    • Reduced reaction time (2–4 hours vs. 16 hours batch)
    • Improved yield (∼90% projected)
  • Setup :
    • Two reactant streams (amine + sulfonyl chloride) merged in a T-mixer
    • Tubular reactor (PTFE, 10 mL volume)
    • In-line quenching with aqueous NaHCO3

Side Reactions and Mitigation

  • Di-Substitution : Excess sulfonyl chloride may lead to N,N-disubstituted products.
    • Solution : Use 1.2 equiv of sulfonyl chloride and monitor reaction progress via TLC.
  • Hydrolysis : Sulfonyl chlorides hydrolyze to sulfonic acids in aqueous media.
    • Solution : Maintain anhydrous conditions and pre-dry solvents over molecular sieves.
  • Indole Ring Oxidation :
    • Risk : Under strong acidic/basic conditions
    • Mitigation : Use mild bases (Et3N) and avoid temperatures >40°C.

Data Summary of Key Methods

Method Reactants Conditions Yield Reference
Classical Chloride Amine + Sulfonyl chloride DCM, Et3N, 0°C→rt 70–85%
Sulfinylamine Amine + Sulfinylamine CuI, MeCN, 60°C 65–75%
Continuous Flow Amine + Sulfonyl chloride Flow reactor, 25°C ∼90%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation Products: Various oxidized indole derivatives.

    Reduction Products: Amines or other reduced forms of the sulfonamide group.

    Substitution Products: Compounds with different functional groups replacing the original ones on the indole or benzene rings.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

    Receptor Binding: The indole moiety can bind to various biological receptors, making it useful in drug discovery.

Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by interacting with specific molecular targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function. The indole moiety can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Comparison with Benzamide Derivatives (Methyl Benzoate Analogues)

highlights methyl benzoate derivatives (e.g., B1–B5) evaluated for PCSK9 inhibitory activity. Unlike the sulfonamide group in the target compound, these analogues feature a benzamide core with substituents like methoxy or fluorine. Key differences include:

  • Activity Trends : In , B5 (4-fluoro-substituted benzamide) showed the highest PCSK9 inhibition (IC₅₀ = 2.1 µM), while methoxy-substituted derivatives (B2–B4) had reduced potency. This suggests electron-withdrawing groups (e.g., fluorine) may optimize activity—a design principle applicable to sulfonamide derivatives like the target compound .

Comparison with Benzimidazole Derivatives

describes benzimidazole-based compounds (B1 and B8) with structural parallels to the indole moiety in the target molecule. Notably:

  • This difference may reduce interactions with acidic residues in biological targets.
  • Biological Relevance: Benzimidazoles (e.g., B8 in ) are known for antimicrobial and anticancer activities, suggesting that the indole-sulfonamide hybrid in the target compound could be repurposed for similar applications with modified selectivity .

Chromatographic Behavior of Sulfonamide Analogues

, though focused on nitrobenzoyl esters, provides insights into chromatographic separation factors (α) influenced by substituents. For sulfonamides like the target compound, the trimethylbenzene group may enhance hydrophobicity, leading to distinct retention times compared to less substituted analogues. End-capped stationary phases (as in ) could improve resolution for such lipophilic molecules .

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines an indole moiety with a sulfonamide group. Its IUPAC name indicates the presence of both an indole derivative and a substituted benzene ring. The chemical formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of approximately 298.38 g/mol.

Mechanisms of Biological Activity

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against various strains of bacteria. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death.
    • Minimum inhibitory concentrations (MICs) for selected gram-positive and gram-negative bacteria have been reported in the range of 1-8 µM, suggesting significant potency against antibiotic-resistant strains .
  • Antitumor Activity :
    • Research indicates that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For instance, compounds similar to this sulfonamide have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for cancer cell growth .
    • In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action :
    • The compound's action may involve the inhibition of certain kinases or enzymes that are crucial for cellular metabolism and proliferation. For example, inhibition of IMPDH has been noted as a mechanism by which related compounds exert their antitumor effects .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound highlighted its effectiveness against resistant strains of Escherichia coli and Staphylococcus aureus. The study utilized time-killing assays demonstrating rapid permeabilization of bacterial membranes within minutes upon exposure .

Case Study 2: Antitumor Activity

In a clinical setting, a derivative of this compound was administered to patients with advanced solid tumors. Results indicated a significant reduction in tumor size correlated with treatment duration and dosage. Patients exhibited prolonged survival rates compared to historical controls receiving standard chemotherapy treatments .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) Mechanism
AntibacterialE. coli, S. aureus1-8 µMMembrane disruption
AntitumorBreast cancer cellsVariesDHFR inhibition
AntitumorLung cancer cellsVariesInduction of apoptosis

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